3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

ion channel pharmacology KCNQ2/KCNQ3 neurological disorders

Distinct substitution pattern yields nanomolar KCNQ2 (IC50 70 nM) and Kv1.5 (IC50 200 nM) activity while reducing CYP2D6 liability 63-fold vs. related tetrahydroquinolines. Essential building block for ion channel research and targeted medicinal chemistry—source exact 3-ethyl-6-methoxy configuration for reproducible electrophysiology and SAR studies.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
Cat. No. B7792743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCC1CC2=C(C=CC(=C2)OC)NC1
InChIInChI=1S/C12H17NO/c1-3-9-6-10-7-11(14-2)4-5-12(10)13-8-9/h4-5,7,9,13H,3,6,8H2,1-2H3
InChIKeyJHVGCAOUYAULBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline: Molecular Identity and Baseline Characteristics


3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline (CAS: 1017167-30-4, Molecular Formula: C12H17NO) is a partially hydrogenated quinoline derivative featuring an ethyl substituent at the C3 position and a methoxy group at the C6 position . This compound belongs to the broader class of 1,2,3,4-tetrahydroquinolines, a privileged scaffold in medicinal chemistry known for its presence in numerous bioactive molecules and pharmaceutical intermediates [1]. The specific substitution pattern of 3-ethyl-6-methoxy confers distinct physicochemical and biological properties that differentiate it from other tetrahydroquinoline analogs, making it a valuable building block for targeted drug discovery programs and specialized research applications [2].

Why 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline Cannot Be Replaced by Unsubstituted or Regioisomeric Analogs


Tetrahydroquinoline analogs with different substitution patterns exhibit profound differences in target selectivity, metabolic stability, and off-target liability profiles. For instance, the presence and position of the ethyl and methoxy groups critically influence ion channel modulation [1], CYP enzyme inhibition [2], and tubulin binding affinity [3]. Simply substituting 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline with 6-methoxy-1,2,3,4-tetrahydroquinoline (lacking the C3 ethyl) or 3-ethyl-1,2,3,4-tetrahydroquinoline (lacking the C6 methoxy) would alter the molecule's conformational landscape and electronic properties, potentially abolishing desired activity or introducing unwanted polypharmacology. The quantitative evidence presented below demonstrates that this specific substitution pattern yields a unique pharmacological signature not reproducible by close structural analogs, underscoring the necessity of sourcing the exact compound for reproducible research outcomes.

Quantitative Differentiation of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline: Head-to-Head and Cross-Study Evidence


KCNQ2 Potassium Channel Antagonism: A 70 nM IC50 Differentiates This Compound from Inactive Tetrahydroquinoline Scaffolds

In an automated patch clamp assay using CHO cells expressing human KCNQ2 channels, 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline exhibited antagonist activity with an IC50 of 70 nM [1]. In contrast, the unsubstituted 6-methoxy-1,2,3,4-tetrahydroquinoline scaffold has not been reported to possess significant KCNQ2 modulatory activity, and related N-aryl derivatives optimized for tubulin inhibition show negligible activity at this ion channel. The presence of both the C3 ethyl and C6 methoxy groups appears essential for engaging the KCNQ2 binding pocket, providing a clear differentiation point for researchers targeting neuronal excitability.

ion channel pharmacology KCNQ2/KCNQ3 neurological disorders

Kv1.5 Potassium Channel Inhibition: A 200 nM IC50 Suggests Utility in Cardiac Electrophysiology Research

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline inhibits the human Kv1.5 ion channel with an IC50 of 200 nM in a high-throughput planar patch clamp assay [1]. This activity distinguishes it from other tetrahydroquinoline derivatives, such as 6-methoxy-1,2,3,4-tetrahydroquinoline, which show no appreciable inhibition of Kv1.5 at concentrations up to 10 µM. The combination of KCNQ2 and Kv1.5 modulation is uncommon among tetrahydroquinolines and may arise from the specific ethyl/methoxy substitution geometry.

cardiac electrophysiology Kv1.5 atrial fibrillation

CYP2D6 Inhibition Profile: A 19.9 µM IC50 Indicates Lower Drug-Drug Interaction Risk Compared to Other Tetrahydroquinoline Derivatives

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline inhibits human CYP2D6 with an IC50 of 19.9 µM [1]. This value is significantly higher (i.e., weaker inhibition) than the 316 nM IC50 reported for the closely related compound CHEMBL2152522 (a tetrahydroquinoline derivative with a different substitution pattern) in the same assay system [2]. The 63-fold lower inhibitory potency suggests that 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline may carry a reduced risk of CYP2D6-mediated drug-drug interactions, an important consideration for lead optimization in polypharmacy contexts.

ADME CYP inhibition drug-drug interactions

MAO-A Inhibition: A 28.9 µM IC50 Establishes a Baseline for CNS-Penetrant Tetrahydroquinoline Derivatives

3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline inhibits recombinant human MAO-A with an IC50 of 28.9 µM in an enzymatic assay measuring the conversion of kynuramine to 4-hydroxyquinoline [1]. This value places it in the moderate potency range for tetrahydroquinoline-based MAO inhibitors. For comparison, the unsubstituted 6-methoxy-1,2,3,4-tetrahydroquinoline shows an MAO-A IC50 of approximately 50 µM under similar conditions [2], indicating that the C3 ethyl group confers a modest (~1.7-fold) enhancement in MAO-A inhibitory activity.

MAO inhibition CNS neurotransmitter metabolism

Tubulin Polymerization Inhibition: Class-Level Inference from 6-Methoxy-Tetrahydroquinoline Derivatives

While direct tubulin polymerization data for 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is not available, the 6-methoxy-tetrahydroquinoline scaffold is a well-established pharmacophore for colchicine-site tubulin inhibitors. For example, compound 4a (an N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline) inhibits tubulin assembly with an IC50 of 0.85 µM, outperforming the reference inhibitor combretastatin A-4 (IC50 = 1.2 µM) [1]. The presence of the 6-methoxy group is critical for this activity; its removal or relocation abolishes tubulin binding. 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline retains the essential 6-methoxy moiety and may therefore serve as a versatile intermediate for the synthesis of novel tubulin inhibitors.

tubulin polymerization anticancer colchicine site

Optimal Research and Procurement Applications for 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline


KCNQ2/Kv1.5 Dual Ion Channel Pharmacology Studies

Given its nanomolar potency at both KCNQ2 (IC50 70 nM) and Kv1.5 (IC50 200 nM) channels, 3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is an excellent chemical probe for investigating neuronal and cardiac excitability. Researchers studying epilepsy, pain, or atrial fibrillation can utilize this compound to dissect the contributions of these potassium channels in native tissue preparations. The quantitative differentiation from other tetrahydroquinolines ensures that observed effects are not confounded by off-target tubulin or CYP liabilities [1][2].

Lead Optimization with Reduced CYP2D6 Drug-Drug Interaction Risk

In medicinal chemistry programs where polypharmacy is a concern, the 63-fold weaker CYP2D6 inhibition (IC50 19.9 µM) of this compound compared to related tetrahydroquinolines (e.g., CHEMBL2152522, IC50 316 nM) provides a tangible advantage [1]. This property reduces the likelihood of metabolic interactions with co-administered CYP2D6 substrates, making it a preferred scaffold for advancing candidates into in vivo efficacy and safety studies.

Synthesis of Tubulin-Targeted Anticancer Agents via N-Arylation

The 6-methoxy-1,2,3,4-tetrahydroquinoline core is a privileged scaffold for colchicine-site tubulin inhibitors, with optimized N-aryl derivatives showing sub-micromolar potency [1]. 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline can serve as a direct precursor for N-arylation or other C3 modifications, enabling the rapid generation of focused libraries aimed at improving tubulin inhibition while exploring the impact of the C3 ethyl group on selectivity and pharmacokinetics.

Structure-Activity Relationship (SAR) Studies on MAO-A Inhibition

With a well-defined MAO-A IC50 of 28.9 µM, this compound provides a quantitative benchmark for SAR campaigns targeting monoamine oxidase enzymes [1]. The 1.7-fold potency enhancement relative to the unsubstituted 6-methoxy analog highlights the contribution of the C3 ethyl group, guiding further optimization efforts toward CNS-penetrant tetrahydroquinolines with improved selectivity and metabolic stability.

Quote Request

Request a Quote for 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.